molecular formula C22H24N4O3 B15118511 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B15118511
M. Wt: 392.5 g/mol
InChI Key: ODGNEAWVFWBMLP-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of benzopyran and imidazopyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps:

    Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Imidazopyridazine Group: This step often involves nucleophilic substitution reactions where the imidazopyridazine moiety is introduced to the benzopyran core.

    Coupling with Piperidine: The final step involves coupling the intermediate with piperidine under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(methyl)piperidine
  • 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(phenyl)piperidine

Uniqueness

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to the presence of the imidazopyridazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H24N4O3/c27-22(19-6-5-17-3-1-2-4-18(17)29-19)25-12-9-16(10-13-25)15-28-21-8-7-20-23-11-14-26(20)24-21/h1-4,7-8,11,14,16,19H,5-6,9-10,12-13,15H2

InChI Key

ODGNEAWVFWBMLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4

Origin of Product

United States

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